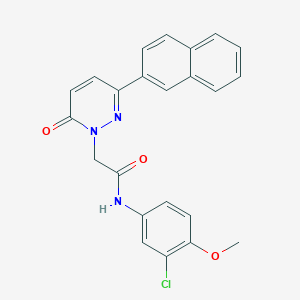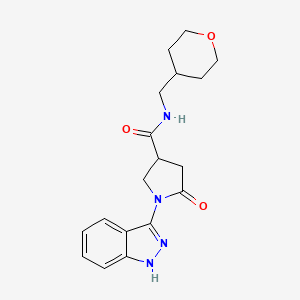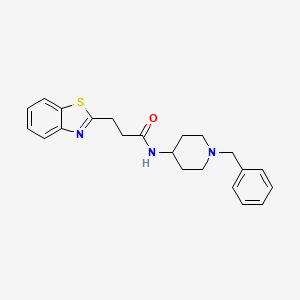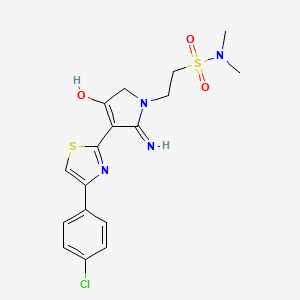![molecular formula C25H25N3O3 B10990326 2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10990326.png)
2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline core.
Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a condensation reaction with a suitable pyrrole derivative.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the isoquinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce fully saturated compounds.
科学的研究の応用
2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic nature allows it to be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-[2-(4-methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide
- 4-methoxyphenyl derivatives of isoquinoline
Uniqueness
The uniqueness of 2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide lies in its combination of the isoquinoline core with the pyrrole and methoxyphenyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C25H25N3O3 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-(2-pyrrol-1-ylethyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H25N3O3/c1-31-20-10-8-19(9-11-20)12-16-28-18-23(21-6-2-3-7-22(21)25(28)30)24(29)26-13-17-27-14-4-5-15-27/h2-11,14-15,18H,12-13,16-17H2,1H3,(H,26,29) |
InChIキー |
MHLYMVDZWBLJJG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCN2C=C(C3=CC=CC=C3C2=O)C(=O)NCCN4C=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10990252.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B10990268.png)
![1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-2-(2,4,5-trifluorophenyl)ethanone](/img/structure/B10990272.png)
![3-(1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide](/img/structure/B10990274.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B10990291.png)


![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B10990309.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B10990310.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B10990317.png)
![3-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B10990321.png)
